molecular formula C14H15N3O2S2 B2433981 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203186-14-4

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2433981
CAS RN: 1203186-14-4
M. Wt: 321.41
InChI Key: HEKNXYLMLIAMNJ-UHFFFAOYSA-N
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Description

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Potential Thymidylate Synthase Inhibitors

A series of compounds, including nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds were synthesized through a process involving Heck coupling, cyclization, and cyclocondensation, aiming to explore their utility in cancer treatment due to their inhibitory effects on human recombinant TS (Gangjee, Qiu, & Kisliuk, 2004).

Antimicrobial Activity Studies

Another research avenue explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. The study used citrazinic acid as a starting material and demonstrated that many of these compounds exhibited antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitumor Evaluation of Heterocyclic Compounds

Research into the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed high inhibitory effects against various cancer cell lines. This study emphasized the significance of the structural diversity of synthesized products and their potential role in cancer therapy (Shams, Mohareb, Helal, & Mahmoud, 2010).

Crystal Structure Analysis

The detailed crystal structures of related compounds provided insights into their molecular conformations and interactions. These studies are essential for understanding the molecular basis of their biological activities and for the development of new therapeutic agents (Subasri et al., 2016).

Pharmacokinetics and Disposition Studies

Investigations into the pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, highlighted the importance of physicochemical properties in determining the elimination mechanisms of these compounds. Such studies are crucial for predicting human pharmacokinetics and optimizing therapeutic efficacy (Dong et al., 2016).

properties

IUPAC Name

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-12(15-7-9-3-2-6-20-9)8-21-13-10-4-1-5-11(10)16-14(19)17-13/h2-3,6H,1,4-5,7-8H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKNXYLMLIAMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

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